molecular formula C14H25N3O4 B13778564 Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B13778564
M. Wt: 299.37 g/mol
InChI Key: BEUGOCAGDJJKPB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a chiral intermediate featuring a 1,3-dioxane ring system with a tert-butyl ester and a 2-azidoethyl substituent. This compound belongs to a class of statin precursors and is structurally related to intermediates used in synthesizing HMG-CoA reductase inhibitors like atorvastatin and rosuvastatin . The azidoethyl group introduces unique reactivity, enabling applications in click chemistry or further functionalization.

Properties

IUPAC Name

tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-13(2,3)21-12(18)9-11-8-10(6-7-16-17-15)19-14(4,5)20-11/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUGOCAGDJJKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as tert-butyl bromoacetate and azidoethylamine, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro compounds, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and drug development, where it can be used to attach therapeutic agents to targeting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares a core tert-butyl 2-(2,2-dimethyl-1,3-dioxan-4-yl)acetate scaffold but differs in substituents at the 6-position of the dioxane ring. Key analogs include:

Compound Name Substituent at 6-Position Molecular Formula Key Applications/Notes References
Tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate 2-Aminoethyl C₁₄H₂₇NO₄ Atorvastatin intermediate; synthesized via hydrogenation of cyano derivatives
Tert-butyl 2-((4R,6R)-6-(2-(2-acetamidophenyl)-2,2-difluoroacetamido)ethyl)... 2-(2-Acetamidophenyl)difluoro C₂₄H₃₄F₂N₂O₆ Antiplasmodial agent; 70–96% yield, HPLC grade 96%
Tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Chloromethyl C₁₄H₂₃ClO₄ Rosuvastatin intermediate; involved in halogenation pathways
Tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Hydroxymethyl C₁₄H₂₄O₅ Key precursor for oxidation to aldehyde intermediates
Tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate Formyl C₁₄H₂₂O₅ Core intermediate for statins; synthesized using polymer-supported TEMPO

Physical and Chemical Properties

Property Azidoethyl Derivative (Target) Aminoethyl Analog Chloromethyl Derivative Hydroxymethyl Derivative
Melting Point Not reported Oil (post-hydrogenation) Not reported Not reported
Yield Not reported 90% 68% 63% (for formyl derivative )
Solubility Likely polar aprotic solvents Methanol, DMF Toluene, THF Chloroform, acetone
Stability Azide group may require caution Stable under inert conditions Sensitive to nucleophiles Oxidizable to aldehyde

Key Research Findings

Stereochemical Control : The (4R,6R) and (4R,6S) configurations dominate statin intermediates, with diastereoselective synthesis achieved via carboxylation/bromocyclization .

Biological Potential: Hybrid derivatives with difluoroacetamido groups show promise against tropical diseases, though azido derivatives remain underexplored .

Industrial Relevance : High-purity tert-butyl dioxane acetates are critical for large-scale statin production, as demonstrated by patented TEMPO-mediated oxidation methods .

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